

A Technical Guide to Amino-PEG11-OH: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amino-PEG11-OH

Cat. No.: B605452

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Amino-PEG11-OH**, a heterobifunctional polyethylene glycol (PEG) linker. This document details its chemical and physical properties, outlines its critical role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and provides detailed experimental protocols for its application.

Core Properties of Amino-PEG11-OH

Amino-PEG11-OH is a hydrophilic spacer molecule with a terminal primary amine group and a hydroxyl group, separated by an 11-unit polyethylene glycol chain. This structure imparts desirable characteristics for bioconjugation and drug delivery applications.

Chemical and Physical Data

A summary of the key quantitative data for **Amino-PEG11-OH** is presented in Table 1. This information is crucial for reaction planning, formulation development, and safety considerations.

Property	Value	Reference
CAS Number	15332-94-2	[1]
Chemical Formula	C22H47NO11	[1]
Molecular Weight	501.61 g/mol	[1]
Purity	Typically >95% or >98%	[2]
Appearance	White to off-white solid or viscous liquid	[3]
Solubility	Soluble in water, DMSO, DCM, DMF	[2]
Storage Conditions	Store at -20°C, desiccated, and protected from light	[2][4]

Applications in Drug Development

The unique properties of **Amino-PEG11-OH** make it a valuable tool in the field of drug development, particularly in the construction of complex bioconjugates.[5] Its PEG spacer enhances the solubility and in vivo stability of conjugated molecules, while the terminal reactive groups allow for covalent attachment to proteins, antibodies, and small molecule drugs.[4]

Antibody-Drug Conjugates (ADCs)

In ADC development, **Amino-PEG11-OH** can be used as a component of the linker that connects a monoclonal antibody to a potent cytotoxic payload.[5][6] The hydrophilic PEG chain can help to mitigate the aggregation often caused by hydrophobic drug payloads and improve the overall pharmacokinetic profile of the ADC.[7]

Proteolysis Targeting Chimeras (PROTACs)

Amino-PEG11-OH is also utilized in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[5][6] The PEG linker serves to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target

protein.[8] The length and flexibility of the PEG chain are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[9]

Experimental Protocols

The following section provides detailed methodologies for the use of **Amino-PEG11-OH** and similar PEG linkers in the synthesis of ADCs and PROTACs, as well as general procedures for the purification and characterization of the resulting conjugates. These protocols are intended as a guide and may require optimization for specific applications.

Synthesis of an Antibody-Drug Conjugate (ADC) using a PEG Linker

This protocol outlines a general two-step process for the conjugation of a cytotoxic payload to an antibody using a heterobifunctional PEG linker.

Materials:

- Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- **Amino-PEG11-OH** (or a derivative with appropriate functional groups)
- Cytotoxic payload with a reactive handle
- Coupling reagents (e.g., NHS, EDC for amine-to-carboxyl conjugation)
- Anhydrous solvents (e.g., DMSO, DMF)
- Desalting columns
- Reaction buffers (e.g., borate buffer, pH 8.5)

Procedure:

- Antibody Modification:
 - Exchange the antibody into an amine-free reaction buffer (e.g., borate buffer, pH 8.5) using a desalting column.

- Adjust the antibody concentration to 2-5 mg/mL.
- Activate the desired functional group on the antibody. For example, to target lysine residues, a linker with an NHS ester can be used. Dissolve the NHS-ester functionalized PEG linker in anhydrous DMSO to a concentration of 10 mM immediately before use.
- Add a 5-10 molar excess of the activated linker solution to the antibody solution.
- Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
- Remove excess, unreacted linker using a desalting column, exchanging the modified antibody back into a suitable buffer (e.g., PBS, pH 7.4).
- Payload Conjugation:
 - In a separate reaction, conjugate the cytotoxic payload to the other end of the PEG linker if not already done. This may involve activating the hydroxyl group of **Amino-PEG11-OH** or using a pre-functionalized PEG linker.
 - Dissolve the linker-payload conjugate in a suitable solvent.
 - Add the linker-payload solution to the modified antibody. The specific chemistry will depend on the functional groups introduced in the first step.
 - Allow the reaction to proceed for 2-24 hours at room temperature or 4°C with gentle mixing.
 - Quench the reaction by adding a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to react with any remaining active groups.

Synthesis of a PROTAC using a PEG Linker

This protocol describes a general method for synthesizing a PROTAC by coupling a target protein ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

- Target Protein of Interest (POI) ligand with a suitable functional group (e.g., amine, carboxylic acid)
- E3 ligase ligand with a suitable functional group
- Bifunctional PEG linker (e.g., HOOC-PEG-NH₂)
- Coupling reagents (e.g., HATU, DIPEA)
- Anhydrous solvents (e.g., DMF, DMSO)
- Purification supplies (e.g., preparative HPLC)

Procedure:

- First Coupling Reaction:
 - Dissolve the E3 ligase ligand (e.g., one with an amine group) and the bifunctional PEG linker (e.g., with a carboxylic acid and another protected functional group) in an appropriate solvent like DMF.
 - Add coupling reagents such as HATU and DIPEA.
 - Stir the reaction at room temperature until completion, monitoring by LC-MS.
 - Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[\[10\]](#)
- Deprotection (if necessary):
 - Deprotect the other end of the PEG linker on the purified intermediate to expose the reactive group for the second coupling reaction.
- Second Coupling Reaction:
 - Dissolve the purified and deprotected E3 ligase-linker intermediate and the POI ligand in a suitable solvent.
 - Add coupling reagents as in the first step.

- Stir the reaction at room temperature until completion, monitoring by LC-MS.
- Purify the final PROTAC molecule using preparative HPLC.

Purification and Characterization of PEGylated Conjugates

Purification:

- Size Exclusion Chromatography (SEC): This is a common method to separate PEGylated proteins from unreacted protein and free PEG, as PEGylation increases the hydrodynamic radius of the protein.[\[11\]](#)
- Ion Exchange Chromatography (IEX): This technique can be used to separate PEGylated species based on differences in surface charge, which can be altered by the PEG chains.[\[11\]](#)
- Hydrophobic Interaction Chromatography (HIC): HIC can be effective for purifying PEGylated proteins, as the PEG moiety can shield hydrophobic regions of the protein.[\[12\]](#)
- Reverse-Phase HPLC (RP-HPLC): This is a high-resolution technique often used for the final purification of smaller conjugates like PROTACs.[\[13\]](#)

Characterization:

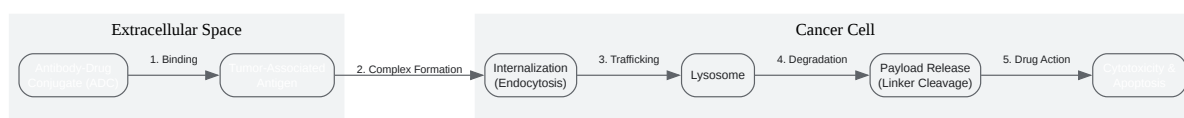
- SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to visualize the increase in molecular weight of a protein after PEGylation.[\[13\]](#)
- Mass Spectrometry (e.g., MALDI-TOF, ESI-MS): This provides an accurate determination of the molecular weight of the conjugate and can be used to determine the drug-to-antibody ratio (DAR) for ADCs.
- UV-Vis Spectroscopy: Used to determine the concentration of the protein or antibody in the conjugate.
- NMR Spectroscopy: Useful for the structural characterization of smaller molecules like PROTACs.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of therapeutics developed using **Amino-PEG11-OH** is crucial for their rational design and evaluation.

Mechanism of Action of an Antibody-Drug Conjugate (ADC)

ADCs exert their cytotoxic effect through a multi-step process that begins with the specific binding of the antibody to a tumor-associated antigen on the surface of a cancer cell.^{[14][15]} This is followed by internalization of the ADC-antigen complex, trafficking to lysosomes, and subsequent release of the cytotoxic payload, which then leads to cell death.^[16]

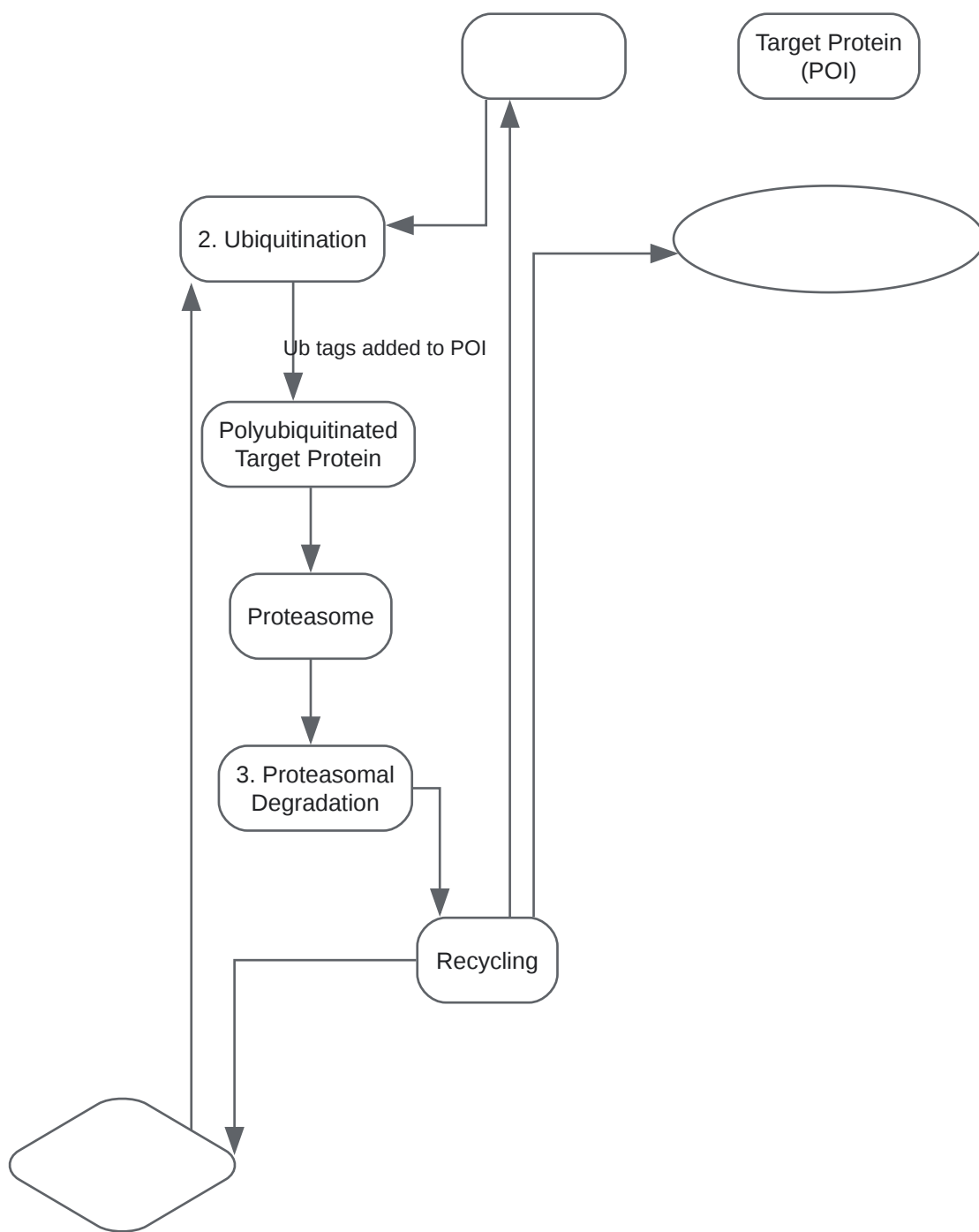


[Click to download full resolution via product page](#)

Caption: Workflow of an Antibody-Drug Conjugate's mechanism of action.

Mechanism of Action of a PROTAC

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.^[17] A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex.^[18] This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.^[19]



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Amino-PEG11-amine, 479200-82-3 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. Amino-PEG11-alcohol, 15332-94-2 | BroadPharm [broadpharm.com]
- 5. Amino-PEG11-OH | H2n-peg11-oh | PEG Linkers | Ambeed.com [ambeed.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. peg.bocsci.com [peg.bocsci.com]
- 12. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 13. PEGylated Human Serum Albumin: Review of PEGylation, Purification and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 15. Mechanism of Action of Antibody-Drug Conjugates (ADC) [bocsci.com]
- 16. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ptc.bocsci.com [ptc.bocsci.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [A Technical Guide to Amino-PEG11-OH: Properties, Applications, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605452#amino-peg11-oh-cas-number-and-chemical-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com